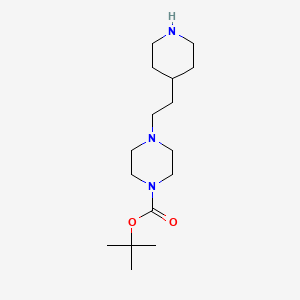

Piperidine-C2-piperazine-Boc

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(2-piperidin-4-ylethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-12-10-18(11-13-19)9-6-14-4-7-17-8-5-14/h14,17H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKNRWFKXKODHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222119-35-7 | |

| Record name | tert-butyl 4-[2-(piperidin-4-yl)ethyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Piperidine-C2-piperazine-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate, a key bifunctional linker molecule commonly referred to as Piperidine-C2-piperazine-Boc. This compound is of significant interest in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.

Chemical Identity and Properties

| Identifier | Value |

| Systematic Name | tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate |

| Common Name | This compound |

| Molecular Formula | C₁₆H₃₁N₃O₂ |

| Molecular Weight | 297.44 g/mol |

| CAS Number | 1345847-93-9 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in dichloromethane, chloroform, and methanol |

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with the preparation of a key intermediate, 2-(piperidin-1-yl)ethan-1-ol. This is followed by its oxidation to the corresponding aldehyde and subsequent reductive amination with N-Boc-piperazine.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-(Piperidin-1-yl)ethan-1-ol

This procedure outlines the synthesis of the alcohol intermediate.

Materials:

-

Piperidine

-

2-Bromoethanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add 2-bromoethanol (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the solids.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2-(piperidin-1-yl)ethan-1-ol as a crude oil, which can be used in the next step without further purification.

Synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate

This protocol describes the final reductive amination step.

Materials:

-

2-(Piperidin-1-yl)ethan-1-ol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Dichloromethane (DCM)

-

tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Oxidation: To a stirred solution of 2-(piperidin-1-yl)ethan-1-ol (1.0 equivalent) in dichloromethane, add pyridinium chlorochromate (1.5 equivalents) portion-wise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite, washing with dichloromethane.

-

The filtrate containing the crude 2-(piperidin-1-yl)acetaldehyde is used directly in the next step.

-

Reductive Amination: To the crude aldehyde solution, add N-Boc-piperazine (1.0 equivalent) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise and continue stirring at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate as an off-white solid.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| 3.44 (t, J = 5.1 Hz, 4H) | 154.7 |

| 2.55 - 2.35 (m, 12H) | 80.0 |

| 1.58 (p, J = 5.6 Hz, 4H) | 58.0 |

| 1.46 (s, 9H) | 54.6 |

| 1.43 (p, J = 5.6 Hz, 2H) | 53.1 |

| 44.0 (estimated) | |

| 28.4 | |

| 26.0 | |

| 24.4 |

Note: Specific peak assignments for the piperidine and piperazine rings can be complex due to overlapping signals. The provided data is based on typical chemical shifts for such structures.

Mass Spectrometry

| Technique | Result |

| Electrospray Ionization (ESI-MS) | m/z calculated for C₁₆H₃₂N₃O₂ [M+H]⁺: 298.25; found: 298.3 |

Logical Relationship of Synthesis

The synthesis follows a logical progression from simple, commercially available starting materials to the final, more complex linker molecule. The workflow is designed to first construct the piperidine-ethyl fragment and then couple it with the protected piperazine moiety.

Caption: Logical flow of the synthesis process.

This guide provides a foundational understanding of the synthesis and characterization of this compound, a critical tool for researchers in the field of targeted protein degradation and drug discovery. The detailed protocols and characterization data serve as a valuable resource for the successful preparation and validation of this important chemical linker.

In-Depth Technical Guide: Piperidine-C2-Piperazine-Boc Core Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological relevance of the Piperidine-C2-piperazine-Boc scaffold. The core focus of this document is the representative molecule, tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate.

Chemical Structure and Identification

The nomenclature "this compound" describes a molecule composed of a piperidine ring and a piperazine ring linked by a two-carbon (ethyl) bridge. One of the nitrogen atoms on the piperazine ring is protected by a tert-butoxycarbonyl (Boc) group. The most chemically logical and common representation of this scaffold is tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate .

-

Piperidine Moiety: A saturated six-membered heterocycle with one nitrogen atom.

-

C2 Linker: An ethyl bridge connecting the two heterocyclic rings.

-

Piperazine-Boc Moiety: A saturated six-membered heterocycle with two nitrogen atoms, where one is functionalized with a Boc protecting group, enhancing stability and modulating reactivity.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate |

| Molecular Formula | C₁₇H₃₃N₃O₂[1] |

| Molecular Weight | 311.46 g/mol [1] |

| Canonical SMILES | C1CCN(CC1)CCN2CCN(CC2)C(=O)OC(C)(C)C |

| InChI Key | RDNJKXCMRONUNQ-UHFFFAOYSA-N[1] |

Physicochemical and Predicted Properties

Quantitative experimental data for this specific molecule is not widely available in the literature. The following table summarizes predicted properties and data from closely related analogs. These values are intended for guidance in experimental design.

| Property | Predicted/Analog Value | Notes |

| Physical State | Solid[1] | Based on analogous compounds. |

| Melting Point | 98-102 °C (decomposes) | Data for an analogous piperidine derivative.[2] |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). Limited solubility in water. | General solubility for Boc-protected amines. |

| logP | ~2.8 | Predicted for an analogous structure, indicating moderate lipophilicity.[2] |

| pKa | Not available | The piperidine nitrogen is expected to be the most basic site. |

Experimental Protocols

Synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate

The synthesis of the title compound can be achieved via a standard nucleophilic substitution reaction. This protocol is a representative example based on common laboratory procedures for the alkylation of N-Boc-piperazine.

Reaction Scheme:

Materials:

-

1-Boc-piperazine

-

1-(2-Chloroethyl)piperidine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 1-Boc-piperazine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.) to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate.

Boc-Deprotection

To liberate the secondary amine on the piperazine ring for further functionalization, the Boc group can be removed under acidic conditions.

Materials:

-

tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq.) or a solution of 4M HCl in dioxane (5-10 eq.).

-

Remove the ice bath and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product, 1-(2-(piperidin-1-yl)ethyl)piperazine.

Biological Relevance and Potential Signaling Pathways

The piperidine-piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3] These molecules are known to interact with a variety of biological targets, particularly within the central nervous system. While the specific biological activity of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate is not extensively documented, compounds with this core structure have shown affinity for Sigma receptors and Histamine H3 receptors.[4]

Sigma-1 Receptor (S1R) Modulation

The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6][7] It plays a crucial role in regulating calcium signaling and cellular stress responses.[5][6][7] Modulation of S1R has been implicated in various neurological and psychiatric conditions.[6][7]

Caption: Conceptual signaling pathway for Sigma-1 Receptor modulation.

Histamine H3 Receptor (H3R) Antagonism

The Histamine H3 receptor is a G-protein coupled receptor primarily found in the central nervous system.[3] It acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters like acetylcholine and dopamine.[8][9] Antagonists of the H3 receptor can therefore increase the release of these neurotransmitters, a mechanism of interest for treating cognitive and sleep disorders.[3]

Caption: Conceptual workflow of Histamine H3 Receptor antagonism.

Safety Information

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound and its derivatives.

-

Hazard Classifications: Based on analogous compounds, may cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

This guide is intended for informational purposes for qualified research professionals. All experiments should be conducted with appropriate safety measures and in accordance with institutional guidelines.

References

- 1. tert-Butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate AldrichCPR [sigmaaldrich.com]

- 2. Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate (775288-40-9) for sale [vulcanchem.com]

- 3. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. labs.penchant.bio [labs.penchant.bio]

- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

IUPAC name and CAS number for Piperidine-C2-piperazine-Boc

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Piperidine-C2-piperazine-Boc, a bifunctional linker molecule increasingly utilized in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details the chemical identity, physicochemical properties, synthesis protocols, and its application in cellular signaling, with a focus on its role in the development of Interleukin-2-inducible T-cell kinase (ITK) degraders. Experimental data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Chemical Identity and Properties

The compound commonly referred to as this compound is chemically defined by its systematic IUPAC name and CAS number. It features a piperidine ring connected to a Boc-protected piperazine ring via a two-carbon (ethyl) linker.

| Identifier | Value |

| IUPAC Name | tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate |

| CAS Number | 2222119-35-7 |

| Molecular Formula | C₁₆H₃₁N₃O₂ |

| Molecular Weight | 297.44 g/mol |

| Common Name | This compound |

| Primary Application | PROTAC Linker |

Physicochemical Data (Predicted)

| Property | Value |

| LogP (Partition Coefficient) | ~2.5 - 3.0 |

| Topological Polar Surface Area (TPSA) | 37.4 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 5 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method based on established synthetic strategies for analogous piperazine derivatives.

Overall Reaction Scheme:

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Piperidine-C2-piperazine-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the PROTAC (Proteolysis Targeting Chimera) linker, tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate, commonly referred to as Piperidine-C2-piperazine-Boc. This document is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry and drug development who utilize this linker in the synthesis of novel therapeutics.

Molecular Structure

The chemical structure of this compound is depicted below. This bifunctional linker contains a piperidine moiety and a Boc-protected piperazine ring, connected by a two-carbon ethyl linker. This arrangement offers a specific spatial orientation and rigidity that can be crucial for the effective formation of a ternary complex in PROTAC-mediated protein degradation.[1][2][3]

Figure 1. Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The following table summarizes the key spectral data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.44 | t, J = 5.1 Hz | 4H | Piperazine-H |

| 2.53 | t, J = 5.1 Hz | 4H | Piperazine-H |

| 2.48 - 2.37 | m | 6H | Piperidine-H, Ethyl-H |

| 1.56 | p, J = 5.6 Hz | 4H | Piperidine-H |

| 1.45 | s | 9H | Boc-CH₃ |

| 1.42 | p, J = 5.6 Hz | 2H | Piperidine-H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The table below details the chemical shifts for each carbon atom.

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C=O (Boc) |

| 79.5 | C(CH₃)₃ (Boc) |

| 59.9 | Piperidine-C |

| 57.5 | Ethyl-C |

| 53.3 | Piperazine-C |

| 44.0 (br) | Piperazine-C (Boc) |

| 28.5 | C(CH₃)₃ (Boc) |

| 26.1 | Piperidine-C |

| 24.4 | Piperidine-C |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra.

Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker Avance III 500 MHz instrument, was used.[4]

Sample Preparation:

-

Approximately 5-10 mg of this compound was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (zg30) was used.

-

Number of Scans: 16 scans were typically acquired for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1.0 second was set between scans.

-

Acquisition Time: The acquisition time was approximately 3-4 seconds.

-

Spectral Width: A spectral width of 12-16 ppm was used.

-

Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.[5]

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) was employed to simplify the spectrum.

-

Number of Scans: 1024 to 2048 scans were accumulated to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was used.

-

Acquisition Time: The acquisition time was around 1-2 seconds.

-

Spectral Width: A spectral width of 200-240 ppm was set.

-

Referencing: The chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.[4]

Data Processing:

-

The acquired Free Induction Decays (FIDs) were Fourier transformed.

-

Phase and baseline corrections were applied to the resulting spectra.

-

For ¹H NMR, the spectra were integrated to determine the relative number of protons.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in NMR spectroscopy.

Figure 2. General workflow for NMR spectroscopy.

References

Technical Guide: Physicochemical Properties of Piperidine-C2-piperazine-Boc

COMPOUND NAME: tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate SYNONYMS: Piperidine-C2-piperazine-Boc OVERVIEW: This document provides a technical overview of the solubility and stability profile for this compound, a bifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. The structural framework, comprising a piperidine ring linked via a two-carbon chain to a Boc-protected piperazine moiety, dictates its physicochemical properties, which are critical for its application in drug discovery and development. Understanding these characteristics is essential for formulation, storage, and predicting behavior in biological systems.

Physicochemical & Solubility Profile

The solubility of a linker molecule is a critical parameter influencing the overall properties of a PROTAC. The presence of the tertiary amine in the piperidine ring and the piperazine ring suggests that the compound's aqueous solubility will be pH-dependent. The tert-Butoxycarbonyl (Boc) group is lipophilic and may decrease aqueous solubility while enhancing solubility in organic solvents.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Comments |

| Molecular Formula | C₁₇H₃₃N₃O₂ | Based on chemical structure. |

| Molecular Weight | 311.46 g/mol | Based on chemical structure. |

| logP | ~2.8 - 3.5 | Prediction indicates moderate lipophilicity, influenced by the Boc group. |

| pKa | ~8.5 - 9.5 | Predicted for the piperidine nitrogen, suggesting protonation at physiological pH. |

Table 2: Illustrative Solubility Data

Note: The following data are illustrative placeholders based on typical compounds of this class and are intended to serve as a template. Actual experimental values are required for definitive assessment.

| Solvent / Medium | Temperature (°C) | Solubility (mg/mL) | Method |

| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 | Shake-Flask |

| Simulated Gastric Fluid (pH 1.2) | 37 | > 10 | Shake-Flask |

| Dichloromethane (DCM) | 25 | > 50 | Visual Assessment |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Visual Assessment |

| Ethanol | 25 | ~20-30 | Shake-Flask |

Chemical Stability Profile

Chemical stability is paramount for ensuring the integrity of the linker during synthesis, purification, storage, and in vivo application. Forced degradation studies are employed to identify potential degradation pathways and establish the compound's intrinsic stability[2][3][4]. These studies expose the compound to stress conditions more severe than typical storage conditions, including acid, base, oxidation, heat, and light[4][5].

Table 3: Illustrative Forced Degradation Data

Note: The following data are illustrative placeholders. The primary degradation pathway for this molecule is anticipated to be the acid-catalyzed cleavage of the Boc-protecting group.

| Stress Condition | Time (hours) | Temperature (°C) | % Recovery | Degradation Products Identified |

| 0.1 M HCl (Acid Hydrolysis) | 24 | 60 | < 10% | Boc-cleaved product |

| 0.1 M NaOH (Base Hydrolysis) | 24 | 60 | > 95% | Negligible degradation |

| 3% H₂O₂ (Oxidation) | 24 | 25 | > 90% | Trace N-oxide impurities |

| Thermal (Solid State) | 72 | 80 | > 99% | No significant degradation |

| Photolytic (Solid, ICH Q1B) | 24 | 25 | > 99% | No significant degradation |

Experimental Protocols & Methodologies

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound[6][7].

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a sealed vial containing the test solvent (e.g., phosphate-buffered saline, pH 7.4). The amount of excess solid should be sufficient to ensure a saturated solution while not significantly altering the solvent's properties[7].

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached[6][8].

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. Separate the saturated solution from the solid material via centrifugation and subsequent filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE)[9].

-

Quantification: Analyze the clear filtrate using a validated stability-indicating HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound[9][10].

-

Reporting: Report the solubility in mg/mL or µg/mL at the specified temperature and pH[9].

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol: Stability Assessment (Forced Degradation by HPLC)

Forced degradation studies are essential for developing and validating stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients[11][12][13]. A target degradation of 5-20% is generally considered optimal to ensure that the method is challenged without generating secondary degradation products that would not be seen under normal storage conditions[2][14].

Objective: To evaluate the stability of the compound under various stress conditions and identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C.

-

Base Hydrolysis: Dilute with 0.1 M NaOH and incubate at 60°C.

-

Oxidation: Dilute with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal: Store the solid compound in an oven at a specified temperature (e.g., 80°C).

-

Photolytic: Expose the solid compound to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the intact compound from all process impurities and degradation products[13][15][16].

-

Data Analysis: Calculate the percentage of the remaining intact compound. Analyze the chromatograms for any new peaks, which represent potential degradation products.

Caption: Logical Workflow for Forced Degradation Studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. formulationbio.com [formulationbio.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. benchchem.com [benchchem.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. web.vscht.cz [web.vscht.cz]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. pharmtech.com [pharmtech.com]

- 15. scispace.com [scispace.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

The Piperidine-C2-Piperazine-Boc Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine and piperazine rings are foundational heterocyclic scaffolds in medicinal chemistry, renowned for their ability to confer favorable pharmacokinetic properties and engage in crucial molecular interactions.[1] The combination of these two rings, often connected by a two-carbon (C2) linker, creates a versatile scaffold with significant potential across various therapeutic areas, particularly in the development of agents targeting the central nervous system (CNS) and novel cancer therapeutics. The inclusion of a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen provides a convenient handle for synthetic elaboration, allowing for the facile generation of diverse compound libraries. This guide provides a comprehensive overview of the pharmacological activities, experimental evaluation, and relevant signaling pathways associated with the piperidine-C2-piperazine core.

Pharmacological Landscape: CNS and Oncology

Derivatives of the piperidine-C2-piperazine scaffold have demonstrated notable activity as multi-receptor antagonists, particularly targeting dopamine and serotonin receptors, which are key players in the pathophysiology of various psychiatric disorders.[2] Additionally, this structural motif has been explored for its potential in oncology, with some derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[3]

Central Nervous System Activity

The primary pharmacological rationale for employing the piperidine-C2-piperazine scaffold in CNS drug discovery lies in its ability to interact with multiple neurotransmitter receptors. This polypharmacological profile is often desirable for treating complex disorders like schizophrenia and depression.[2]

Table 1: Quantitative Activity Data of Piperidine-C2-Piperazine Derivatives at CNS Targets

| Compound ID | Target Receptor | Assay Type | Activity (Ki in nM) | Reference |

| Compound 1 | Dopamine D₂ | Radioligand Binding | 2.1 | |

| Serotonin 5-HT₁ₐ | Radioligand Binding | 1.5 | [1] | |

| Serotonin 5-HT₂ₐ | Radioligand Binding | 3.4 | [1] | |

| Compound 2 | Histamine H₃ | Radioligand Binding | 7.70 | [4] |

| Sigma σ₁ | Radioligand Binding | 3.64 | [4] | |

| Compound 3 | Dopamine D₂ | Radioligand Binding | 0.85 | |

| Serotonin 5-HT₁ₐ | Radioligand Binding | 1.2 | [2] | |

| Serotonin 5-HT₂ₐ | Radioligand Binding | 2.7 | [2] |

Anticancer Activity

The piperazine moiety is recognized as a "privileged structure" in anticancer drug design, often serving as a linker or a solubilizing group that enables molecules to effectively engage with targets like kinase ATP-binding pockets.[5] The incorporation of a piperidine ring can further modulate the compound's lipophilicity and cell permeability.

Table 2: Cytotoxicity Data of Piperidine-C2-Piperazine Analogues

| Compound ID | Cancer Cell Line | Assay Type | Activity (IC₅₀ in µM) | Reference |

| Analogue A | A-549 (Lung Carcinoma) | Cell Viability | 33.20 | [6] |

| HCT-116 (Colon Cancer) | Cell Viability | 11.33 | [6] | |

| Analogue B | MDA-MB-231 (Breast Cancer) | Cell Viability | 5.2 | [3] |

| SF-539 (CNS Cancer) | Cell Viability | 3.8 | [3] |

Key Signaling Pathways

Understanding the signaling pathways modulated by the piperidine-C2-piperazine scaffold is crucial for rational drug design and development.

The Dopamine D2 receptor, a primary target for many antipsychotic drugs, is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.[1] Upon activation, it inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent downstream effects that modulate neuronal excitability.[1][7]

The Serotonin 5-HT1A receptor is also coupled to the Gi/o protein and its activation leads to the inhibition of adenylyl cyclase.[8] Additionally, it can modulate other signaling cascades, such as the extracellular signal-regulated kinase (ERK) pathway, contributing to its role in mood and anxiety regulation.[8][9]

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[10] Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful evaluation of novel chemical entities.

General Synthetic Protocol for Piperidine-C2-Piperazine Derivatives

A common method for synthesizing the piperidine-C2-piperazine core involves the nucleophilic substitution of a halo-ethyl-piperidine with a Boc-protected piperazine.

Materials:

-

1-(2-Chloroethyl)piperidine hydrochloride

-

N-Boc-piperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) in acetonitrile, add N-Boc-piperazine (1.2 eq) and potassium carbonate (3.0 eq).

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Boc-protected piperidine-C2-piperazine product.

Dopamine D₂ Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the dopamine D₂ receptor.[1]

Materials:

-

Membrane preparations from cells expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific binding control: Haloperidol or Butaclamol.

-

Test compounds (piperidine-C2-piperazine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the membrane preparation, [³H]-radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT₁ₐ Receptor Functional Assay

This assay measures the ability of a test compound to act as an agonist or antagonist at the 5-HT₁ₐ receptor by quantifying changes in a downstream signaling molecule, such as cAMP.[12]

Materials:

-

HEK293 cells stably co-expressing the human 5-HT₁ₐ receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

Known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635).

-

Test compounds.

-

Forskolin (to stimulate adenylyl cyclase).

-

Cell culture medium and reagents.

-

96-well cell culture plates.

-

Luminometer and appropriate luciferase assay substrate.

Procedure:

-

Plate the engineered HEK293 cells in a 96-well plate and incubate overnight.

-

For agonist testing: Add serial dilutions of the test compound to the cells and incubate for a defined period.

-

For antagonist testing: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration (e.g., EC₈₀) of a known 5-HT₁ₐ agonist.

-

Add forskolin to all wells to stimulate cAMP production.

-

Following incubation, lyse the cells and add the luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition (for agonists) or the potentiation of the agonist response (for antagonists) and determine EC₅₀ or IC₅₀ values.

Experimental and Screening Workflow

A systematic workflow is essential for the efficient evaluation of novel compounds based on the piperidine-C2-piperazine scaffold.

Conclusion

The piperidine-C2-piperazine scaffold represents a highly versatile and pharmacologically relevant core for the development of novel therapeutics. Its demonstrated potential in modulating key targets within the central nervous system and in exerting anticancer effects underscores its importance in modern drug discovery. The synthetic tractability of the Boc-protected intermediate allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for researchers aiming to explore and exploit the therapeutic potential of this privileged structural motif.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. revvity.com [revvity.com]

- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine-Piperazine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine and piperazine rings are six-membered nitrogen-containing heterocycles that have emerged as foundational scaffolds in the design and development of a vast array of pharmaceuticals. Their prevalence in medicinal chemistry stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration. While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design. This technical guide provides a comprehensive review of the piperidine-piperazine core, focusing on its synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.

I. Physicochemical Properties and Pharmacokinetic Profile

The subtle structural distinction between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant differences in their physicochemical properties, which in turn dictate their pharmacokinetic profiles. These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Piperazine | Piperidine | Significance in Drug Design |

| pKa | pKa1 ≈ 5.35, pKa2 ≈ 9.73 | ≈ 11.22 | The two distinct pKa values of piperazine allow for fine-tuning of its ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement. Piperidine's higher basicity often results in a greater proportion of the protonated form at physiological pH, which can enhance interactions with acidic residues in protein binding sites but may also impact cell permeability. |

| Aqueous Solubility | Generally higher | Generally lower | The greater hydrophilicity of piperazine, due to the presence of two nitrogen atoms, often leads to improved aqueous solubility, which can be advantageous for formulation and bioavailability. |

| Lipophilicity (logP) | Generally lower | Generally higher | Piperidine's higher lipophilicity can enhance membrane permeability and facilitate crossing of the blood-brain barrier, a desirable property for CNS-acting drugs. |

| Metabolism | More sites for metabolism (two nitrogen atoms) | Fewer sites for metabolism (one nitrogen atom) | The two nitrogen atoms in piperazine present more sites for metabolism, primarily through cytochrome P450 enzymes, which can influence the drug's half-life and potential for drug-drug interactions. |

II. Therapeutic Applications and Biological Activity

The versatility of the piperidine-piperazine core has led to its incorporation into a wide range of therapeutic agents across multiple disease areas.

Oncology

The piperazine scaffold has been described as a "privileged structure" in anticancer drug design, with numerous approved kinase inhibitors incorporating this moiety. The piperazine ring often serves as a linker or a solubilizing group, enabling the molecule to effectively engage with the ATP-binding pocket of kinases. Piperidine derivatives have also been successfully developed as anticancer agents.

Table 1: Anticancer Activity of Representative Piperidine-Piperazine Derivatives

| Compound | Target(s) | Cancer Type | IC50/GI50 (µM) | Reference |

| Compound 20 (Piperazine-UA derivative) | - | HeLa, MKN45 | 2.6 (HeLa), 2.1 (MKN45) | [1] |

| Compound 23 (Vindoline-piperazine conjugate) | - | MDA-MB-468 (Breast) | 1.00 | [2][3] |

| Compound 25 (Vindoline-piperazine conjugate) | - | HOP-92 (Lung) | 1.35 | [2][3] |

| Piperidine derivative 68a | - | U937 (Leukemia) | 1.9 | [1] |

| Piperazine derivative 68b | - | U937 (Leukemia) | 2.7 | [1] |

| Compound 3a (Oxazine-pyrimidine derivative) | NF-κB | MCF-7 (Breast) | 9.17 | [4][5] |

| Compound 5b (Piperazine-pyrimidine derivative) | NF-κB | MCF-7 (Breast) | 6.29 | [4][5] |

| EF24 (Piperidin-4-one derivative) | IKKβ | A549, MDA-MB-231, OVCAR-3, HeLa | ~1-2 | [6] |

| Compound 17 (Piperidinyl aminopyrimidine) | IKK-2 | - | 1.30 | [7] |

| Compound 7f (Trisubstituted piperidine) | PI3K, AKT | - | 6.99 (PI3Kδ), 4.01 (PI3Kγ), 3.36 (AKT-1) | [8] |

Central Nervous System (CNS) Disorders

Piperidine and piperazine moieties are particularly prominent in drugs targeting the CNS. Their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them invaluable scaffolds in this domain. Many antipsychotic and antidepressant medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.

Table 2: Receptor Binding Affinities of Piperidine-Piperazine Derivatives for CNS Targets

| Compound | Target(s) | Ki (nM) | Reference |

| Compound 6 (Arylpiperazinyl)butyl-quinolinone) | 5-HT1A, 5-HT2, D2 | Potent antagonist | [9] |

| Compound 8b (Benzyloxy piperidine) | D4 | 169 | [10] |

| Compound 8c (Benzyloxy piperidine) | D4 | 135 | [10] |

| Compound 9d (4-Oxopiperidine) | D4 | 134 | [10] |

| Compound 9j (4-Oxopiperidine) | D4 | 96 | [10] |

| Compound 12c (Hydroxypiperidine) | σ1 | 0.7 | [11] |

| Compound 6 (Naphthylpiperidine) | DAT, 5-HTT | 21 (DAT), 7.6 (5-HTT) | [12] |

III. Key Signaling Pathways Modulated by Piperidine-Piperazine Cores

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in various cancers and inflammatory diseases. Several piperidine and piperazine derivatives have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Piperidine-C2-piperazine-Boc: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperidine-C2-piperazine-Boc, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, suppliers, and key applications, with a focus on its role in the targeted degradation of Interleukin-2-inducible T-cell Kinase (ITK).

Introduction to this compound

This compound, systematically named tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate, is a key building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.

The structure of this compound, featuring a piperidine moiety, a two-carbon spacer, and a Boc-protected piperazine ring, provides a versatile scaffold for linking a POI-binding ligand to an E3 ligase-recruiting ligand. The piperazine and piperidine motifs can enhance solubility and provide a semi-rigid structure to the linker, which is crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase).

Commercial Availability and Suppliers

This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the currently identified commercial sources. Researchers are advised to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress (MCE) | HY-168388 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| Pharmaffiliates | - | Not specified | Inquire |

| Tokyo Chemical Industry (TCI) | - | Not specified | Inquire |

Synthesis and Physicochemical Properties

Proposed Synthesis Workflow

The synthesis of tert-butyl 4-(2-(piperidin-1-yl)ethyl)piperazine-1-carboxylate likely involves a multi-step process. A potential workflow is outlined below. This is a hypothetical pathway and would require optimization for practical application.

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties

While a Certificate of Analysis with detailed physicochemical properties is not publicly available, some properties can be predicted or are available from supplier information.

| Property | Value |

| Molecular Formula | C₁₆H₃₁N₃O₂ |

| Molecular Weight | 297.44 g/mol |

| CAS Number | 2222119-35-7 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and other organic solvents |

Application in Targeted Protein Degradation: ITK Degraders

This compound has been notably used as a linker in the development of potent and selective degraders of Interleukin-2-inducible T-cell Kinase (ITK).[1] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway and is a therapeutic target for autoimmune diseases and T-cell malignancies.

ITK Signaling Pathway and PROTAC-mediated Degradation

The following diagram illustrates the simplified ITK signaling pathway and the mechanism of its degradation by a PROTAC utilizing a linker such as this compound.

Caption: ITK signaling pathway and its disruption by a PROTAC.

Experimental Protocols

General Workflow for Evaluating PROTAC-induced Protein Degradation

The following workflow outlines the key steps to assess the efficacy of a PROTAC synthesized using this compound.

Caption: Experimental workflow for assessing PROTAC efficacy.

Detailed Methodology for Western Blot Analysis of ITK Degradation

This protocol provides a more detailed procedure for the Western blot analysis mentioned in the workflow.

1. Cell Culture and Treatment:

-

Culture a suitable T-cell line (e.g., Jurkat) in appropriate media and conditions.

-

Seed cells in 6-well plates to achieve 70-80% confluency.

-

Treat cells with the ITK PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein concentration for all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for ITK overnight at 4°C.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

6. Detection and Analysis:

-

Apply a chemiluminescent substrate (e.g., ECL) to the membrane.

-

Capture the signal using a chemiluminescence imager.

-

Perform densitometry analysis to quantify the band intensities.

-

Normalize the ITK protein levels to the loading control.

-

Calculate the percentage of ITK degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its utility as a PROTAC linker has been demonstrated in the development of potent ITK degraders, highlighting its potential for the creation of novel therapeutics. This guide provides a foundational understanding of its commercial availability, synthesis, and application, offering a starting point for its integration into drug discovery and chemical biology research programs. Further investigation into its physicochemical properties and the development of optimized synthetic routes will undoubtedly expand its utility in the growing field of PROTAC-based therapies.

References

Conformational Analysis of the Piperidine-C2-piperazine-Boc Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of the Piperidine-C2-piperazine-Boc molecule, a key linker used in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the three-dimensional structure and dynamic behavior of this linker is paramount for the rational design of effective protein degraders. This document outlines the primary methodologies for conformational analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Detailed experimental protocols, tabulated quantitative data derived from analogous structures and theoretical calculations, and visualizations of relevant pathways and workflows are presented to equip researchers with the necessary tools to investigate this and similar molecular scaffolds.

Introduction to the Conformational Landscape

The this compound molecule is comprised of three key fragments, each contributing to its overall conformational profile: the piperidine ring, the N-Boc protected piperazine ring, and the flexible ethyl (C2) linker. The conformational flexibility of this linker is a critical determinant of the efficacy of a PROTAC, as it dictates the spatial orientation of the two ends of the chimera, enabling the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

Piperidine Ring: The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[1][2][3] Ring inversion between the two chair forms is a rapid process at room temperature. The orientation of the C2-piperazine-Boc substituent on the piperidine ring (axial vs. equatorial) is a key conformational question. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

N-Boc-piperazine Ring: The piperazine ring also favors a chair conformation.[1][2][3] The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms introduces significant steric hindrance and electronic effects. The carbamate functionality of the Boc group creates a partial double bond character between the nitrogen and the carbonyl carbon, leading to restricted rotation and potentially influencing the ring's puckering and the preferred orientation of substituents.[4] Studies on N-acyl piperazines have shown that this can lead to a preference for the axial conformation of substituents at the 2-position.[5]

C2-Linker and Overall Conformation: The ethyl linker introduces several rotatable bonds, leading to a multitude of possible conformations. The overall shape of the molecule is determined by the interplay between the preferred conformations of the two heterocyclic rings and the torsional angles of the C2 linker. The relative orientation of the piperidine and piperazine rings is crucial for PROTAC activity.

Quantitative Conformational Data

The following tables summarize key quantitative data for the anticipated low-energy conformers of the this compound molecule. These values are derived from computational modeling (DFT and molecular mechanics) and analysis of experimental data from structurally related molecules, providing a basis for understanding the molecule's conformational preferences.

Table 1: Calculated Relative Energies and Key Dihedral Angles of Predominant Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Dihedral Angle (N_pip - C - C - N_paz, °) |

| 1 | Extended (anti) | 0.00 | ~180 |

| 2 | Gauche 1 | +0.8 | ~+60 |

| 3 | Gauche 2 | +0.8 | ~-60 |

| 4 | Folded | +2.5 | ~0 |

Note: Energies are relative to the lowest energy conformer. Dihedral angles refer to the central bond of the C2 linker.

Table 2: Predicted Key ¹H-¹H Coupling Constants (³J) for the C2 Linker

| Coupling Protons | Dihedral Angle (°) | Predicted ³J (Hz) |

| H_a - H_c (anti) | ~180 | 12-15 |

| H_a - H_d (gauche) | ~60 | 2-5 |

| H_b - H_c (gauche) | ~60 | 2-5 |

| H_b - H_d (anti) | ~180 | 12-15 |

Note: The Karplus equation describes the relationship between vicinal coupling constants and dihedral angles.[6][7] The predicted values are for the extended conformer and will be averaged in the case of rapid conformational exchange.

Table 3: Interproton Distances for NOESY/ROESY Analysis (Extended Conformer)

| Proton Pair | Ring | Predicted Distance (Å) | Expected NOE/ROE Intensity |

| Piperidine H_axial - H_axial (1,3-diaxial) | Piperidine | ~2.5 | Strong |

| Piperidine H_axial - H_equatorial (geminal) | Piperidine | ~1.8 | Strong |

| Piperazine H_axial - H_axial (1,3-diaxial) | Piperazine | ~2.5 | Strong |

| Piperidine H_α - Linker H_a | Linkage | ~2.8 | Medium |

| Piperazine H_α - Linker H_d | Linkage | ~2.8 | Medium |

Experimental and Computational Protocols

NMR Spectroscopy for Solution-State Conformational Analysis

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[4]

Protocol for 1D and 2D NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the this compound molecule in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

-

1D ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess purity and identify proton signals.

-

2D ¹H-¹H COSY (Correlation Spectroscopy) Acquisition: Acquire a COSY spectrum to establish proton-proton coupling networks and aid in signal assignment.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition:

-

For small to medium-sized molecules like this linker, a ROESY experiment is often preferred to avoid zero-crossings in NOE enhancements.[8][9]

-

Acquire a series of spectra with varying mixing times (e.g., 100, 200, 400, 800 ms) to build up NOE/ROE curves and distinguish between direct and spin-diffusion effects.[8][9][10][11]

-

-

Data Analysis:

-

Integrate the cross-peaks in the NOESY/ROESY spectra.

-

The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.[9]

-

Use known fixed distances within the molecule (e.g., geminal protons) as a reference to calculate unknown interproton distances.

-

Analyze the ³J coupling constants from the high-resolution 1D ¹H NMR or COSY spectrum to determine dihedral angles using the Karplus equation.[6][7]

-

Combine the distance and dihedral angle restraints to build a model of the predominant solution-state conformation.

-

Single-Crystal X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a precise snapshot of the molecule's conformation in the solid state.

Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of the this compound molecule. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at different orientations.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The phases of the diffracted X-rays are determined (the "phase problem").

-

An initial electron density map is calculated, and a molecular model is built into the density.

-

The model is refined against the experimental data to improve the fit and obtain the final crystal structure.

-

-

Data Analysis: The final refined structure provides precise bond lengths, bond angles, and dihedral angles, defining the solid-state conformation of the molecule.

Computational Modeling for Energy Landscapes and Dynamics

Computational chemistry provides a powerful means to explore the conformational space of flexible molecules and to calculate the relative energies of different conformers.

Protocol for DFT and Molecular Dynamics (MD) Simulations:

-

Initial Conformer Generation (Molecular Mechanics):

-

DFT Optimization and Energy Calculation:

-

Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).[9][12]

-

The relative energies of the optimized conformers can then be calculated to determine the most stable structures.

-

-

Molecular Dynamics (MD) Simulation:

-

Select the lowest energy conformer (or a few low-energy conformers) as the starting structure for an MD simulation.

-

Use a program like GROMACS to solvate the molecule in a box of an appropriate solvent (e.g., water, DMSO).[13][14][15][16][17]

-

Perform energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.[18]

-

Run a production MD simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space.[13]

-

-

Analysis of MD Trajectory:

-

Analyze the trajectory to identify the most populated conformational states.

-

Calculate the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule.

-

Analyze the dihedral angle distributions of the C2 linker to understand its rotational dynamics.

-

Visualization of Key Pathways and Workflows

Biological Context: PROTAC-Mediated BTK Degradation

The this compound linker is a component of PROTACs designed to target proteins for degradation. A relevant example is the degradation of Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling pathways and a target in various B-cell malignancies.[18][19][20][21]

Caption: PROTAC-mediated degradation of BTK via the ubiquitin-proteasome system.

Experimental Workflow for Conformational Analysis

The following diagram illustrates the integrated workflow for a comprehensive conformational analysis of the this compound molecule.

Caption: Integrated workflow for conformational analysis.

Computational Conformational Analysis Workflow

This diagram details the logical steps involved in the computational analysis of the molecule's conformations.

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of the this compound molecule is a multifaceted challenge that requires the integration of experimental and computational techniques. This guide has provided a comprehensive overview of the key conformational considerations, detailed protocols for NMR spectroscopy, X-ray crystallography, and computational modeling, and a summary of expected quantitative data. By applying these methodologies, researchers can gain a thorough understanding of the three-dimensional structure and dynamics of this important PROTAC linker, which is essential for the rational design of next-generation protein degraders with improved efficacy and selectivity. The provided visualizations of the BTK degradation pathway and analytical workflows serve to contextualize the importance of this research and guide the experimental and computational design.

References

- 1. explorationpub.com [explorationpub.com]

- 2. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Karplus equation - Wikipedia [en.wikipedia.org]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bioinformaticsreview.com [bioinformaticsreview.com]

- 14. GROMACS Tutorials [mdtutorials.com]

- 15. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]

- 16. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. books.rsc.org [books.rsc.org]

- 21. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Piperidine-C2-piperazine-Boc in Medicinal Chemistry Library Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine and piperazine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3][4] Their prevalence is due to their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to present substituents in well-defined three-dimensional orientations for optimal target engagement.[1][4] The bifunctional nature of piperidine-piperazine derivatives makes them particularly valuable as linkers in the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and as scaffolds for the construction of diverse chemical libraries for hit discovery and lead optimization.[5][6]

This document provides detailed application notes and protocols for the use of Piperidine-C2-piperazine-Boc , a versatile building block for the synthesis of medicinal chemistry libraries. This linker, featuring a Boc-protected piperazine nitrogen, allows for sequential and controlled diversification, making it an ideal tool for parallel synthesis and the generation of focused compound libraries.

Core Applications

The this compound scaffold is primarily utilized in the following applications:

-

PROTAC Synthesis: It serves as a linker to connect a target-binding warhead and an E3 ligase ligand.[5] The piperidine and piperazine rings can enhance the rigidity and solubility of the resulting PROTAC molecule.[1]

-

Focused Library Synthesis: Its bifunctional nature with orthogonal protecting groups allows for the systematic exploration of chemical space around a central scaffold. This is crucial for structure-activity relationship (SAR) studies.

-

Fragment-Based Drug Discovery (FBDD): Derivatives of this scaffold can be used to generate three-dimensional fragments that are valuable for screening against biological targets.[7]

Data Presentation: Representative Library Synthesis Data

The following table summarizes representative data from a parallel synthesis of a small library using a piperidine-piperazine scaffold. The yields and purities are typical for solid-phase organic synthesis.

| Compound ID | R1 Group | R2 Group | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| L1-A1 | Benzoyl | Acetyl | 415.5 | 85 | >95 |

| L1-A2 | 4-Fluorobenzoyl | Acetyl | 433.5 | 82 | >95 |

| L1-A3 | Pyridine-3-carbonyl | Acetyl | 416.5 | 78 | >90 |

| L2-A1 | Benzoyl | Propionyl | 429.6 | 88 | >95 |

| L2-A2 | 4-Fluorobenzoyl | Propionyl | 447.5 | 84 | >95 |

| L2-A3 | Pyridine-3-carbonyl | Propionyl | 430.5 | 80 | >90 |

Experimental Protocols

This section details a general protocol for the solid-phase synthesis of a diversified library using this compound as the core scaffold.

Protocol 1: Immobilization of the Scaffold on Solid Support

-

Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.

-

Scaffold Attachment: To the swollen resin, add a solution of this compound (3 eq.) and diisopropylethylamine (DIPEA, 6 eq.) in anhydrous DCM (10 mL).

-

Reaction: Agitate the mixture at room temperature for 16 hours.

-

Capping: Add methanol (2 mL) and agitate for 30 minutes to cap any unreacted sites on the resin.

-

Washing: Wash the resin sequentially with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

Protocol 2: Boc Deprotection and First Diversification (Amide Bond Formation)

-

Resin Swelling: Swell the resin-bound scaffold in DCM (10 mL) for 30 minutes.

-

Boc Deprotection: Treat the resin with 20% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

-

Washing: Wash the resin with DCM (3 x 10 mL), 10% DIPEA in DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

First Diversification (R1): To the deprotected resin, add a solution of the desired carboxylic acid (R1-COOH, 3 eq.), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP, 3 eq.), and DIPEA (6 eq.) in DMF (10 mL).

-

Reaction: Agitate the mixture at room temperature for 4 hours.

-

Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

Protocol 3: Second Diversification on Piperidine Nitrogen (Reductive Amination)

This protocol assumes the piperidine nitrogen is initially part of a precursor that can be deprotected and functionalized. For simplicity, we will assume a generic deprotection and subsequent reductive amination.

-

Deprotection of Piperidine Nitrogen: This step is dependent on the specific protecting group used on the piperidine nitrogen during the synthesis of the initial building block. A common strategy would be hydrogenolysis for a benzyl group.

-

Reductive Amination (R2):

-

Swell the resin in 1% acetic acid in dichloroethane (DCE).

-

Add the desired aldehyde or ketone (R2=O, 5 eq.) and sodium triacetoxyborohydride (5 eq.).

-

Agitate the mixture at room temperature for 12 hours.

-

-

Washing: Wash the resin with DCE (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

Protocol 4: Cleavage from Resin and Purification

-

Cleavage: Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water (10 mL) for 2 hours at room temperature.

-

Filtration: Filter the resin and wash with additional TFA.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Precipitation: Precipitate the crude product by adding cold diethyl ether.

-